molecular formula C3H10Cl2F2N2 B13467324 (3,3-Difluoropropyl)hydrazine dihydrochloride

(3,3-Difluoropropyl)hydrazine dihydrochloride

Katalognummer: B13467324
Molekulargewicht: 183.03 g/mol
InChI-Schlüssel: CFAALUGLAVSSFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,3-Difluoropropyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2F2N2 and a molecular weight of 183.0277 . This compound is characterized by the presence of two fluorine atoms on the propyl chain and a hydrazine group, making it a unique and versatile chemical entity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropropyl)hydrazine dihydrochloride typically involves the reaction of 3,3-difluoropropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,3-Difluoropropylamine+Hydrazine hydrate+Hydrochloric acid(3,3-Difluoropropyl)hydrazine dihydrochloride\text{3,3-Difluoropropylamine} + \text{Hydrazine hydrate} + \text{Hydrochloric acid} \rightarrow \text{this compound} 3,3-Difluoropropylamine+Hydrazine hydrate+Hydrochloric acid→(3,3-Difluoropropyl)hydrazine dihydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

(3,3-Difluoropropyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of difluoropropyl oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted propyl hydrazines.

Wissenschaftliche Forschungsanwendungen

(3,3-Difluoropropyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3,3-Difluoropropyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3,3-Difluoropropyl)amine
  • (3,3-Difluoropropyl)methylamine
  • (3,3-Difluoropropyl)ethylamine

Uniqueness

(3,3-Difluoropropyl)hydrazine dihydrochloride is unique due to the presence of both fluorine atoms and a hydrazine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C3H10Cl2F2N2

Molekulargewicht

183.03 g/mol

IUPAC-Name

3,3-difluoropropylhydrazine;dihydrochloride

InChI

InChI=1S/C3H8F2N2.2ClH/c4-3(5)1-2-7-6;;/h3,7H,1-2,6H2;2*1H

InChI-Schlüssel

CFAALUGLAVSSFH-UHFFFAOYSA-N

Kanonische SMILES

C(CNN)C(F)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.